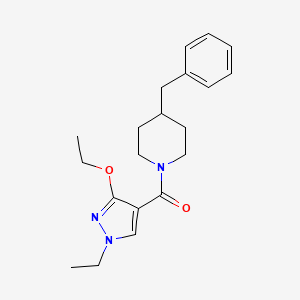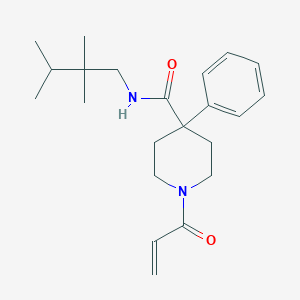
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone, also known as BEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BEPM is a novel chemical entity that exhibits promising pharmacological properties, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is not fully understood, but it has been suggested that it may act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to interact with ion channels and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects in animal models of pain, which may be mediated by its interaction with opioid receptors. This compound has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is its versatility in laboratory experiments. It can be used in a range of assays and animal models to investigate its pharmacological effects. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone. One area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been shown to exhibit antidepressant and anxiolytic effects in animal models, and further research is needed to investigate its potential clinical applications.
Another area of interest is the development of novel derivatives of this compound with improved pharmacological properties. By modifying the structure of this compound, it may be possible to enhance its potency and selectivity, making it a more effective tool for drug discovery and development.
Conclusion:
In conclusion, this compound is a novel chemical entity that exhibits promising pharmacological properties. It has potential applications in drug discovery and development, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone can be synthesized using a straightforward method that involves the condensation of 4-benzylpiperidine and 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds smoothly to yield this compound in good yields, making it a cost-effective and efficient method for its synthesis.
Scientific Research Applications
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-ethoxy-1-ethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-23-15-18(19(21-23)25-4-2)20(24)22-12-10-17(11-13-22)14-16-8-6-5-7-9-16/h5-9,15,17H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMZVXJUZNARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)



![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)



![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)